molecular formula C12H19NO4 B6260281 (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid CAS No. 873840-86-9

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid

Cat. No.: B6260281
CAS No.: 873840-86-9
M. Wt: 241.3
InChI Key:
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Description

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid involves the protection of the amine group, followed by the addition of the vinyl group to the pyrrolidine ring, and finally the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "L-proline", "tert-butyl chloroformate", "sodium hydride", "ethyl vinyl ether", "diethyl ether", "water", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "methanol" ], "Reaction": [ "Step 1: Protection of the amine group", "L-proline is dissolved in diethyl ether and cooled to 0°C. Sodium hydride is added to the solution to deprotonate the amine group. Tert-butyl chloroformate is then added dropwise to the solution to protect the amine group. The reaction mixture is stirred for 2 hours at room temperature and then quenched with water.", "Step 2: Addition of the vinyl group", "The protected L-proline is dissolved in diethyl ether and cooled to 0°C. Ethyl vinyl ether is added dropwise to the solution and the reaction mixture is stirred for 2 hours at room temperature. The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with diethyl ether and the combined organic layers are washed with water, hydrochloric acid, sodium bicarbonate, and brine. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.", "Step 3: Deprotection of the amine group", "The crude product is dissolved in methanol and hydrochloric acid is added dropwise to the solution to deprotect the amine group. The reaction mixture is stirred for 2 hours at room temperature and then neutralized with sodium bicarbonate. The product is extracted with diethyl ether and the organic layer is washed with water, sodium bicarbonate, and brine. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the target compound." ] }

CAS No.

873840-86-9

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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